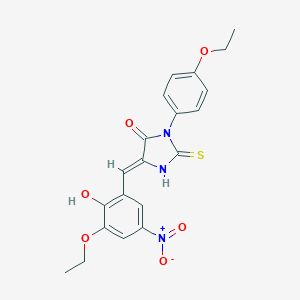![molecular formula C24H26N2O5S B300940 N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound is developed by Bristol-Myers Squibb, and it is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
BMS-986165 is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a key role in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. In addition, this compound has been shown to have minimal off-target effects, which suggests that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMS-986165 is its selectivity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance to develop over time.
Direcciones Futuras
There are several potential future directions for the development of BMS-986165. One possibility is the use of this compound in combination with other drugs that target different pathways involved in inflammation. Another direction is the development of prodrugs or other formulations that increase the half-life of BMS-986165 and improve its bioavailability.
In conclusion, BMS-986165 is a promising small molecule inhibitor that has shown efficacy in the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination therapies and other formulations.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine and the subsequent reaction with phenylsulfonyl chloride. The final step involves the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine methyl ester, followed by deprotection to yield BMS-986165.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has shown efficacy in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide |
|---|---|
Fórmula molecular |
C24H26N2O5S |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-18-9-11-19(12-10-18)16-26(32(28,29)21-7-5-4-6-8-21)17-24(27)25-22-15-20(30-2)13-14-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27) |
Clave InChI |
YGISWGSHWQNYPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)

![methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B300870.png)
![2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300871.png)
![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)
![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)